molecular formula C17H15NO B13671562 6-(Benzyloxy)-3-methylisoquinoline

6-(Benzyloxy)-3-methylisoquinoline

Cat. No.: B13671562
M. Wt: 249.31 g/mol
InChI Key: JUURNEGONGLPBL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-methylisoquinoline (CAS 2383680-88-2) is an isoquinoline derivative with a molecular formula of C17H15NO and a molecular weight of 249.31 g/mol . This chemical serves as a valuable synthetic intermediate and molecular building block in organic and medicinal chemistry research . The benzyloxy group provides a versatile protecting group for phenolic hydroxyl functions, allowing for further synthetic manipulations in the development of more complex target molecules. As a substituted isoquinoline, it is a scaffold of significant interest in the synthesis of natural products and in pharmaceutical research for the development of new therapeutic agents . Researchers can utilize this compound in various reactions, including metal-catalyzed cross-couplings, as suggested by its structural features. The product is accompanied by analytical data such as SMILES notation (CC1=CC2=C(C=N1)C=CC(OCC3=CC=CC=C3)=C2) and an InChI Key (JUURNEGONGLPBL-UHFFFAOYSA-N) to aid in compound identification and computational research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3-methyl-6-phenylmethoxyisoquinoline

InChI

InChI=1S/C17H15NO/c1-13-9-16-10-17(8-7-15(16)11-18-13)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

JUURNEGONGLPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-(Benzyloxy)-3-methylisoquinoline

General Synthetic Strategy

The synthesis of 6-(Benzyloxy)-3-methylisoquinoline typically involves the construction of the isoquinoline ring system followed by selective functionalization at the 6-position with a benzyloxy group and methylation at the 3-position. Two main strategies are commonly employed:

Microwave-Assisted 6π-Electron Cyclization Method

A highly efficient and modern approach is the microwave-assisted 6π-electron cyclization/aromatization of 1-azatrienes prepared in situ from 2-propenylbenzaldehydes and 1,1-dimethylhydrazine. This method was extensively studied by Vargas et al. (2018), demonstrating superior yields and operational simplicity.

  • Procedure : The carbonyl compound (e.g., 2-propenylbenzaldehyde derivative) is reacted with 1,1-dimethylhydrazine in trifluorotoluene (PhCF3) solvent under argon atmosphere. The mixture is irradiated in a microwave reactor at 180 °C for approximately 1 hour cycles until completion.
  • Advantages : This method allows one-pot synthesis combining hydrazone formation, cyclization, and aromatization without isolation of intermediates.
  • Yields : Yields of isoquinoline products, including 6-(Benzyloxy)-3-methylisoquinoline derivatives, typically range from 64% to 76% under optimized conditions.
  • Side Products : Minor formation of 3,4-dihydroisoquinoline side products is observed, which can be minimized by controlling reaction parameters and radical inhibitors.
Table 1. Summary of Microwave-Assisted Cyclization Yields for 3-Methylisoquinolines
Entry Substitution Pattern Solvent Heating Mode Yield (%) Isoquinoline Yield (%) 3,4-Dihydroisoquinoline Isoquinoline/Dihydro Ratio
1 6-(Benzyloxy), 3-Methyl PhCF3 Microwave 72 8 9:1
2 6-(Benzyloxy), 3-Methyl PhCF3 Conventional 68 10 7:1
3 6-Methoxy, 3-Methyl DMA Microwave 62 6 10:1

Note: Data adapted from Vargas et al., Eur. J. Org. Chem. 2018

Functional Group Installation via O-Benzylation

The benzyloxy group at the 6-position is typically introduced by O-benzylation of the corresponding hydroxyisoquinoline intermediate:

  • Reagents : Benzyl chloride or benzyl bromide with potassium carbonate (K2CO3) as a base and catalytic potassium iodide (KI) in ethanol or dichloromethane.
  • Conditions : Room temperature or mild heating for 16 hours.
  • Alternative Protecting Groups : Methoxymethyl chloride (MOMCl) or methanesulfonyl chloride (MsCl) can also be used for protection before cyclization.

Transition Metal-Catalyzed Coupling Approaches

Though less directly reported for 6-(Benzyloxy)-3-methylisoquinoline specifically, related isoquinoline derivatives have been prepared using metal-catalyzed coupling methods:

  • Suzuki Coupling : Coupling of triflate intermediates of hydroxy-substituted isoquinolines with boronic acids to introduce aryl or benzyloxy substituents.
  • Copper-Catalyzed Couplings : Copper iodide-catalyzed coupling of 2-halobenzylamines with β-keto esters or diketones, followed by dehydrogenation, can provide carbonyl-substituted isoquinolines, which can be further functionalized.

These methods provide complementary routes for complex isoquinoline derivatives and may be adapted for benzyloxy substitution at the 6-position.

Mechanistic Insights and Optimization

  • The microwave-assisted 6π-electron cyclization proceeds via a radical-mediated mechanism, as evidenced by the effect of radical inhibitors such as 2,6-di-tert-butyl-4-methylphenol (BHT), which decrease side product formation.
  • The reaction solvent trifluorotoluene (PhCF3) is preferred due to its suitable boiling point, safety profile, and microwave compatibility.
  • Temperature optimization shows that 180 °C under microwave irradiation offers the best balance between yield and reaction time.
  • The use of 1,1-dimethylhydrazine over other hydrazine derivatives improves hydrazone formation and subsequent cyclization efficiency.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages/Notes Typical Yield (%)
Microwave-Assisted 6π-Cyclization 1,1-Dimethylhydrazine, PhCF3, 180 °C, MW One-pot, high yield, fast Requires microwave reactor, minor side products 64–76
O-Benzylation of Hydroxy Isoquinoline Benzyl chloride, K2CO3, KI, EtOH or CH2Cl2 Straightforward, selective Requires prior hydroxy intermediate ~70 (varies)
Transition Metal-Catalyzed Coupling Triflates, boronic acids, Pd or Cu catalysts Versatile, modular Multi-step, sensitive to conditions Variable

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(Benzyloxy)-3-methylisoquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the isoquinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, and sulfonation are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.

Scientific Research Applications

Chemistry: 6-(Benzyloxy)-3-methylisoquinoline is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and antioxidant agent.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, 6-(Benzyloxy)-3-methylisoquinoline is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-methylisoquinoline involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Methoxy-3-methylisoquinoline (CAS 14446-31-2)
  • Key Differences : Replaces the benzyloxy group at position 6 with a methoxy (-OCH₃) group.
  • Synthetic Utility: Methoxy groups are less bulky, facilitating simpler synthetic routes but offering fewer opportunities for post-synthetic modifications.
  • Similarity Score: 0.89 (compared to 6-(Benzyloxy)-3-methylisoquinoline) .
5-Methoxyisoquinoline Hydrochloride (CAS 1418117-87-9)
  • Key Differences : Methoxy group at position 5 and a hydrochloride salt form.
  • Impact :
    • Electronic Effects : Position 5 substitution alters electron distribution in the aromatic system, affecting binding to biological targets like kinase enzymes.
    • Solubility : The hydrochloride salt improves aqueous solubility, enhancing bioavailability in drug formulations .

Structural Modifications in the Isoquinoline Core

7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 62744-15-4)
  • Key Differences: Incorporates a tetrahydroisoquinoline (saturated) ring. Additional benzyloxy and methoxy substituents at positions 6 and 5.
  • Steric Hindrance: Multiple benzyloxy groups complicate synthesis and purification but may enhance binding affinity in enzyme inhibitors .

Functionalized Derivatives in Pharmaceutical Intermediates

4-(6-(Benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate (Patent EP3222620 B1)
  • Key Differences : A carbohydrate group at position 3 and a tetrahydrofuran-3-yl-oxy substituent at position 6.
  • Impact: Hydrophilicity: The carbohydrate moiety increases water solubility, making it suitable for intravenous drug formulations. Biological Activity: The tetrahydrofuran ring may improve metabolic stability compared to purely aromatic systems .

Comparative Data Table

Compound Name CAS Number Substituents Key Properties
6-(Benzyloxy)-3-methylisoquinoline N/A 6-benzyloxy, 3-methyl High lipophilicity, synthetic versatility
6-Methoxy-3-methylisoquinoline 14446-31-2 6-methoxy, 3-methyl Reduced LogP, simpler synthesis
5-Methoxyisoquinoline hydrochloride 1418117-87-9 5-methoxy, hydrochloride salt Enhanced solubility, altered bioactivity
7-Benzyloxy-...tetrahydroisoquinoline 62744-15-4 7-benzyloxy, tetrahydro ring Flexible core, multi-target potential
Quinoline-carbohydrate derivative (EP3222620) N/A Carbohydrate, tetrahydrofuran substituent High solubility, metabolic stability

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 6-(Benzyloxy)-3-methylisoquinoline, and how are they applied?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. For example, 1H^1H and 13C^{13}C NMR can resolve the benzyloxy group's aromatic protons (δ 7.2–7.4 ppm) and the methyl substituent (δ 2.5–3.0 ppm), while high-resolution MS confirms molecular weight. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures sample homogeneity before analysis .

Q. What synthetic routes are effective for preparing 6-(Benzyloxy)-3-methylisoquinoline?

A regioselective approach using Grignard reagents (e.g., TMPMgCl·LiCl) with aldehydes can construct the isoquinoline core. For example, coupling 3-methylisoquinoline precursors with benzyloxy-substituted aryl aldehydes under inert atmospheres yields the target compound. Reaction monitoring via TLC and purification by column chromatography with triethylamine additives minimizes decomposition .

Q. How can researchers ensure the stability of the benzyloxy group during synthesis?

The benzyloxy group is prone to cleavage under acidic or hydrogenolytic conditions. Use mild reagents (e.g., catalytic Pd/C for selective deprotection) and avoid strong acids. Stability tests under varying pH and temperature conditions are recommended to optimize reaction pathways .

Advanced Research Questions

Q. How does the benzyloxy group influence interactions with biological targets like enzymes?

The benzyloxy group enhances lipophilicity, improving membrane permeability. In PDE3 inhibition studies, derivatives of 6-(benzyloxy)isoquinoline showed enhanced binding affinity (IC50_{50} < 1 µM) due to π-π stacking with hydrophobic enzyme pockets. Competitive binding assays and molecular docking simulations can validate these interactions .

Q. What strategies address low yields in regioselective functionalization of the isoquinoline ring?

Low yields often stem from steric hindrance at the 3-methyl position. Optimizing reaction conditions (e.g., elevated temperatures, microwave-assisted synthesis) or using directing groups (e.g., boronic acids) can improve regioselectivity. Comparative studies of meta- versus para-substituted analogs provide insights into electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for 6-(Benzyloxy)-3-methylisoquinoline derivatives?

Discrepancies may arise from assay variability (e.g., cell lines, enzyme isoforms). Standardize protocols using reference inhibitors (e.g., cilostazol for PDE3) and validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays). Meta-analyses of published IC50_{50} values are advised .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

QSAR models and molecular dynamics simulations can predict solubility, logP, and BBB permeability. Tools like SwissADME or MOE analyze topological polar surface area (TPSA) and hydrogen-bonding capacity, which are critical for optimizing bioavailability. Experimental validation via HPLC-UV or LC-MS ensures accuracy .

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